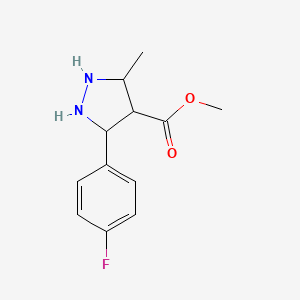

Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate

Description

Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate is a heterocyclic compound featuring a pyrazolidine core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 5, and a methyl ester at position 2. The 4-fluorophenyl substituent introduces electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

CAS No. |

76932-77-9 |

|---|---|

Molecular Formula |

C12H15FN2O2 |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate |

InChI |

InChI=1S/C12H15FN2O2/c1-7-10(12(16)17-2)11(15-14-7)8-3-5-9(13)6-4-8/h3-7,10-11,14-15H,1-2H3 |

InChI Key |

UOMNAOOPPJBNDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(NN1)C2=CC=C(C=C2)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazolidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate

This compound () shares the 4-fluorophenyl motif but differs significantly in its heterocyclic core and substituents:

- Core Structure : A pyridine ring replaces the pyrazolidine, introducing aromaticity and altering electron distribution.

- The hydroxymethyl group may also participate in hydrogen bonding, influencing receptor interactions.

- Biological Implications : The picolinate scaffold is common in metalloenzyme inhibitors (e.g., zinc-binding agents), suggesting possible applications in antimicrobial or anticancer therapies. In contrast, the pyrazolidine derivative’s saturated ring may confer greater conformational flexibility, enabling adaptation to diverse binding pockets .

Functional Analog: Epoxiconazole ()

Epoxiconazole, a triazole fungicide, shares the 4-fluorophenyl group but diverges in core structure and functional groups:

- Core Structure : A triazole ring and epoxide group replace the pyrazolidine, enabling fungicidal activity via cytochrome P450 inhibition.

- Substituents : The chlorophenyl and triazole groups enhance lipophilicity, favoring membrane penetration in fungal cells.

- Activity Comparison : While Epoxiconazole targets fungal ergosterol biosynthesis, the pyrazolidine derivative’s ester and methyl groups may direct it toward mammalian targets (e.g., enzymes or receptors). The absence of a triazole or epoxide in the pyrazolidine compound limits direct antifungal utility but opens avenues for CNS or anti-inflammatory applications .

Crystallographic and Conformational Analysis

Both the target compound and its analogs likely undergo structural characterization via X-ray crystallography using programs like SHELXL () and visualization tools such as ORTEP (). Key comparisons include:

- Ring Puckering : The pyrazolidine ring’s puckering parameters (e.g., amplitude and phase angles) can be quantified using methods described by Cremer and Pople (), distinguishing it from planar aromatic systems like pyridine.

- Hydrogen Bonding : The ester group in the pyrazolidine derivative may engage in intermolecular hydrogen bonds, influencing crystal packing and solubility. In contrast, Epoxiconazole’s triazole and epoxide groups facilitate stronger dipole interactions, enhancing environmental persistence .

Hypothetical Data Table: Structural and Physicochemical Properties

| Property | Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate | Methyl 5-(((4-fluorophenyl)amino)methyl)-3-hydroxy-4-(hydroxymethyl)picolinate | Epoxiconazole |

|---|---|---|---|

| Molecular Weight | ~265 g/mol | ~336 g/mol | ~329 g/mol |

| LogP (Predicted) | 2.1 | 1.5 | 3.8 |

| Hydrogen Bond Donors | 0 | 3 | 1 |

| Hydrogen Bond Acceptors | 4 | 6 | 5 |

| Key Functional Groups | Ester, Pyrazolidine, Fluorophenyl | Hydroxy, Hydroxymethyl, Picolinate, Fluorophenyl | Triazole, Epoxide, Fluorophenyl |

Research Implications and Limitations

While the provided evidence lacks experimental data for the target compound, methodologies such as SHELXL-based refinement () and ORTEP visualization () are standard for elucidating structural details. Future studies should prioritize synthesizing the compound and evaluating its bioactivity against structural analogs. Comparative crystallographic analyses could reveal how substituents modulate molecular conformation and intermolecular interactions, guiding rational drug design .

Biological Activity

Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate, with the chemical formula and CAS number 76932-77-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.26 g/mol |

| LogP | 1.81 |

| PSA (Polar Surface Area) | 50.36 Ų |

The compound features a pyrazolidine core, which is known for various pharmacological properties.

This compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains, although specific mechanisms remain to be fully elucidated.

Pharmacological Effects

- Analgesic Effects : There are indications that this compound may provide pain relief similar to traditional analgesics.

- Cytotoxicity : Research has suggested potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in oncology.

Study on Anti-inflammatory Activity

A study published in Pharmaceutical Biology evaluated the anti-inflammatory effects of various pyrazolidine derivatives, including this compound. The results demonstrated significant inhibition of COX-1 and COX-2 enzymes, leading to a reduction in inflammation markers in vitro .

Antimicrobial Evaluation

Research conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial activity comparable to standard antibiotics .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on human cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.